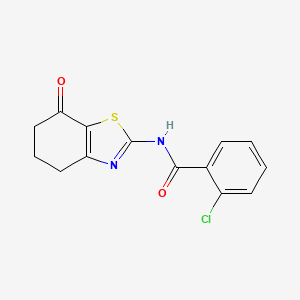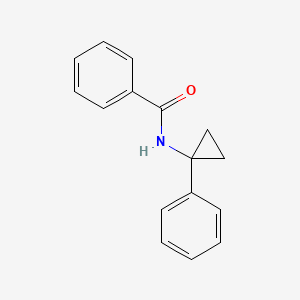![molecular formula C12H18N2O3S2 B5677814 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5677814.png)
4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Thiomorpholine and thiazole derivatives are important in the field of medicinal chemistry and organic synthesis due to their versatile biological activities and applications in drug design. The compound combines elements of both thiazole and thiomorpholine, suggesting it may have unique chemical and physical properties suitable for specific applications, excluding drug use and dosage information as requested.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, starting from simple precursors to build the complex thiazole and thiomorpholine scaffolds. For example, the synthesis of thiazole and thiomorpholine derivatives can include steps like cyclization, bromination, and condensation reactions, providing a framework that could be relevant to the synthesis of the target compound (Walker & Rogier, 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR) are commonly used to determine the molecular structure of synthesized compounds. These techniques help in understanding the arrangement of atoms within the molecule and the conformational stability of the synthesized compounds, crucial for assessing their potential applications (Sun et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of thiazole and thiomorpholine derivatives includes their participation in various organic reactions, such as nucleophilic substitutions and ring-opening reactions. These reactions can modify the chemical structure to introduce new functional groups, altering the compound's chemical properties for specific applications (Hanif et al., 1999).
Eigenschaften
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-8(2)11-13-9(3)10(18-11)12(15)14-4-6-19(16,17)7-5-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBWMXYANYJDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]thiomorpholine 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-oxo-2-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5677746.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5677747.png)
![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5677754.png)



![2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5677794.png)

![N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5677812.png)
![2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5677819.png)
![1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5677823.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-({[3-(methylthio)phenyl]amino}carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5677832.png)
![2-ethyl-4-phenyl-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677834.png)